Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda~4~,4-benzothiazine-6-carboxylate
Overview
Description
Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda: 4 ,4-benzothiazine-6-carboxylate is a chemical compound with a complex structure that includes a benzothiazine ring system4,4-benzothiazine-6-carboxylate | 1221792-60-4 - ChemicalBook. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda4,4-benzothiazine-6-carboxylate typically involves multiple steps, starting with the formation of the benzothiazine core4,4-benzothiazine-6-carboxylate | 1221792-60-4 - ChemicalBook. One common method includes the cyclization of appropriate precursors under acidic or basic conditions4,4-benzothiazine-6-carboxylate | 1221792-60-4 - ChemicalBook. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions4,4-benzothiazine-6-carboxylate | 1221792-60-4 - ChemicalBook.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can lead to a variety of products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: In biological research, Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda4,4-benzothiazine-6-carboxylate can be used to study enzyme inhibition and receptor binding. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can be harnessed to create drugs with specific effects.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda4,4-benzothiazine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Methyl 1-oxo-1,2,3,4-tetrahydro-2-naphthalenecarboxylate
Uniqueness: Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda4,4-benzothiazine-6-carboxylate is unique due to its benzothiazine ring system, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
methyl 1-oxo-3,4-dihydro-2H-1λ4,4-benzothiazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-10(12)7-2-3-9-8(6-7)11-4-5-15(9)13/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMCTTJSFLNWHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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